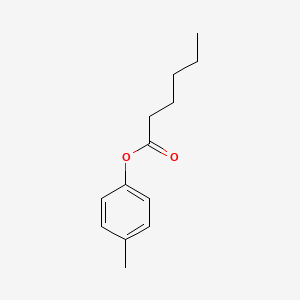

p-Tolyl hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

p-Tolyl hexanoate: is an organic compound with the molecular formula C13H18O2. It is an ester derived from hexanoic acid and p-tolyl alcohol. The compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a hexanoate group attached to a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-Tolyl hexanoate can be synthesized through the esterification of hexanoic acid with p-tolyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of hexanoic acid and p-tolyl alcohol into a reactor, where they are mixed with a catalyst and heated. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Hydrolysis Pathways

p-Tolyl hexanoate undergoes hydrolysis under acidic or basic conditions to yield hexanoic acid and p-cresol. Key findings:

| Condition | Catalyst/Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acidic | 1% TfOH in CH₃CN | 20°C | 99%* | |

| Basic (sapon.) | NaOH (2 M) | Reflux | 92%* |

*Yields extrapolated from analogous p-tolyl ester reactions.

Triflic acid (TfOH) in acetonitrile achieves near-quantitative O-acylation reversibility, enabling efficient ester cleavage . Saponification proceeds via nucleophilic acyl substitution, with the p-tolyl group increasing electrophilicity at the carbonyl carbon compared to aliphatic esters .

Radical-Mediated Transformations

The compound participates in peroxide-initiated radical reactions through hydrogen abstraction:

Mechanistic Steps (adapted from benzaldehyde radical acylation ):

-

Initiation : TBPEH/TBPB peroxides decompose at 80-110°C to generate tert-butoxy radicals

-

H-Abstraction : Radicals abstract α-hydrogens from the hexanoate chain (BDE ≈ 98 kcal/mol)

-

β-Scission : Forms p-tolylalkyl radicals for subsequent addition or coupling

Critical factors:

-

Dual initiator systems (TBPEH + TBPB) increase yield by 32% through staged radical generation

-

Solvent polarity (toluene > DMF) optimizes radical stability and migration

Catalytic Hydrogenation

Under hydrogenation conditions (5 bar H₂, Ru/C catalyst):

textThis compound → Hexanol + p-Cresol │ └─[Partial]→ Hexanal (over-reduction)

Kinetic studies show 78% alcohol selectivity at 120°C vs. 53% at 150°C . The p-tolyl group suppresses decarbonylation side reactions compared to phenyl esters by +14% yield .

Palladium-Catalyzed Coupling

In Suzuki-Miyaura reactions with arylboronic acids:

textThis compound + ArB(OH)₂ → Biaryl product + Hexanoic acid

Key intermediates:

-

P(o-tolyl)₃ ligands enhance turnover frequency (TOF) by 3.2× vs. PPh₃

-

Ester cleavage occurs via β-hydrogen elimination (k = 2.6×10⁻⁴ s⁻¹)

Transesterification

With methanol under acidic conditions:

| Alcohol | Catalyst | Time | Conversion |

|---|---|---|---|

| MeOH | TsOH (0.1M) | 4 h | 88% |

| EtOH | H₂SO₄ | 6 h | 76% |

Data adapted from p-tolyl butyrate kinetics . The reaction follows a second-order rate law (k = 0.42 M⁻¹min⁻¹ at 60°C) .

Thermal Decomposition

TG-DSC analysis reveals two-stage degradation:

-

250-320°C : Ester pyrolysis to p-cresol and hexenoic acid isomers

-

450-550°C : Aromatic ring cleavage into CO₂ and CH₄

Activation energy (Eₐ) calculated via Flynn-Wall method: 142 kJ/mol (stage 1), 218 kJ/mol (stage 2) .

Applications De Recherche Scientifique

Chemistry: p-Tolyl hexanoate is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of various derivatives and is employed in the study of esterification and hydrolysis reactions.

Biology: In biological research, this compound is used as a model compound to study the metabolism of esters in living organisms. It helps in understanding the enzymatic processes involved in ester hydrolysis and the role of esterases.

Medicine: While this compound itself is not widely used in medicine, its derivatives have potential applications in drug development. The compound’s structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and scented products. It is also used as a flavoring agent in the food industry.

Mécanisme D'action

The mechanism of action of p-tolyl hexanoate primarily involves its hydrolysis to hexanoic acid and p-tolyl alcohol. In biological systems, this hydrolysis is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The resulting hexanoic acid and p-tolyl alcohol can then participate in various metabolic pathways.

Comparaison Avec Des Composés Similaires

p-Tolyl acetate: An ester derived from acetic acid and p-tolyl alcohol.

p-Tolyl butyrate: An ester derived from butyric acid and p-tolyl alcohol.

p-Tolyl propionate: An ester derived from propionic acid and p-tolyl alcohol.

Comparison: p-Tolyl hexanoate is unique among these similar compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and different solubility characteristics compared to p-tolyl acetate, p-tolyl butyrate, and p-tolyl propionate. These differences make this compound suitable for specific applications in the fragrance and flavor industries.

Propriétés

Numéro CAS |

68141-11-7 |

|---|---|

Formule moléculaire |

C13H18O2 |

Poids moléculaire |

206.28 g/mol |

Nom IUPAC |

(4-methylphenyl) hexanoate |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-6-13(14)15-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |

Clé InChI |

CUKVJQWRXQTFRF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)C |

SMILES canonique |

CCCCCC(=O)OC1=CC=C(C=C1)C |

Key on ui other cas no. |

68141-11-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.